(4R)-4-hydroxy-6-methylheptan-2-one
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Overview
Description
(4R)-4-hydroxy-6-methylheptan-2-one is an organic compound with a unique structure that includes a hydroxyl group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-hydroxy-6-methylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4-hydroxy-2-butanone with 2-methylpropanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-hydroxy-6-methylheptanoic acid.
Reduction: (4R)-4-hydroxy-6-methylheptanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4R)-4-hydroxy-6-methylheptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism by which (4R)-4-hydroxy-6-methylheptan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one: This compound has a similar hydroxyl and ketone functional group arrangement but differs in its ring structure.
(4R)-limonene: Although structurally different, it shares some similar chemical properties and applications in the fragrance industry.
Uniqueness
(4R)-4-hydroxy-6-methylheptan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
638189-46-5 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4R)-4-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-8(10)5-7(3)9/h6,8,10H,4-5H2,1-3H3/t8-/m1/s1 |
InChI Key |
ZVJYRWZHXCWWPC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)C)O |
Canonical SMILES |
CC(C)CC(CC(=O)C)O |
Origin of Product |
United States |
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